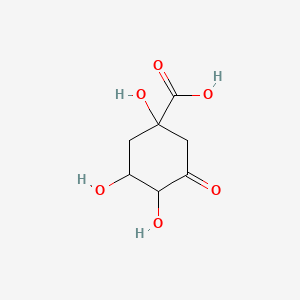
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
Reactants: 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve sustainability.
化学反応の分析
Types of Reactions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted chalcone derivatives .
科学的研究の応用
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antinociceptive, and hypoglycemic agent.
Biological Research: It has been used in studies involving zebrafish models to evaluate its effects on behavior and physiology.
Materials Science: Chalcone derivatives, including this compound, are explored for their optical and electronic properties.
作用機序
The mechanism of action of 1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory and Antinociceptive Effects: The compound inhibits the production of pro-inflammatory cytokines and nitric oxide, reducing inflammation and pain.
Hypoglycemic Effects: The compound has been shown to reverse hyperglycemia by modulating glucose metabolism and reducing oxidative stress in cells.
類似化合物との比較
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound has similar anti-inflammatory and hypoglycemic effects but differs in its aromatic substitution pattern.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This derivative has been studied for its anxiolytic effects in zebrafish models.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of anti-inflammatory, antinociceptive, and hypoglycemic effects makes it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
7233-20-7 |
|---|---|
分子式 |
C21H24O7 |
分子量 |
388.4 g/mol |
IUPAC名 |
1,3-bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-13-9-17(25-3)15(18(10-13)26-4)7-8-16(22)21-19(27-5)11-14(24-2)12-20(21)28-6/h7-12H,1-6H3 |
InChIキー |
WPEIVYGKGRTWQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


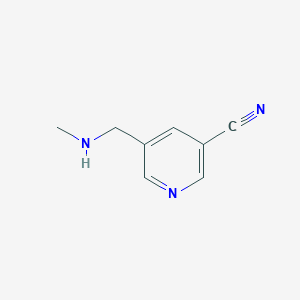
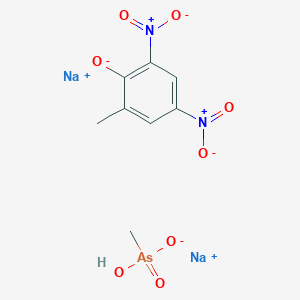

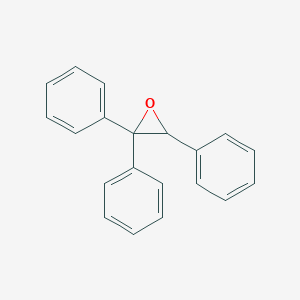
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
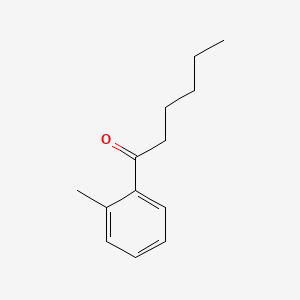
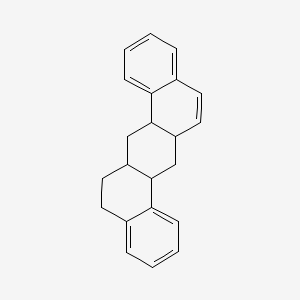
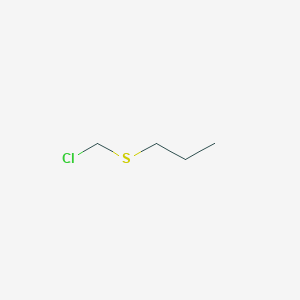
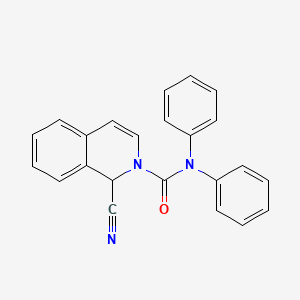
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
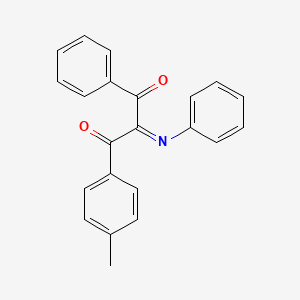
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
